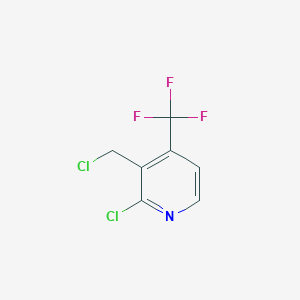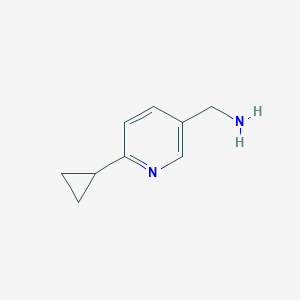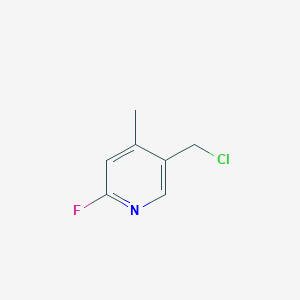
5-(Chloromethyl)-2-fluoro-4-methylpyridine
Overview
Description
5-(Chloromethyl)-2-fluoro-4-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of the antiulcer drug ranitidine (zantac) . Ranitidine acts by inhibiting the H2 receptors in the stomach lining, reducing the production of stomach acid.
Mode of Action
As a halogenated pyridine derivative, it may undergo nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by another group .
Biochemical Pathways
As a precursor in the synthesis of ranitidine, it may indirectly influence the biochemical pathways related to gastric acid secretion .
Pharmacokinetics
Its metabolism and excretion would depend on its chemical structure and the specific enzymes present in the body .
Result of Action
As a precursor in the synthesis of ranitidine, its ultimate effect would be the reduction of gastric acid secretion, providing relief from conditions like ulcers and gastroesophageal reflux disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and reactivity of 5-(Chloromethyl)-2-fluoro-4-methylpyridine . .
Biochemical Analysis
Biochemical Properties
5-(Chloromethyl)-2-fluoro-4-methylpyridine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. The chloromethyl group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. This compound interacts with enzymes such as glutathione S-transferase, which facilitates the conjugation of the chloromethyl group with glutathione, resulting in the formation of a stable thioether adduct . Additionally, this compound can interact with proteins containing thiol groups, leading to potential modifications in protein function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins through covalent binding to thiol groups. This modification can alter the activity of signaling proteins, leading to changes in downstream signaling pathways . Furthermore, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins, potentially leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by modifying transcription factors, thereby influencing the transcriptional activity of specific genes. These molecular interactions highlight the potential of this compound as a tool for studying biochemical pathways and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of this compound can cause liver and kidney damage, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This compound can undergo metabolic transformations, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells, thereby affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . The localization of this compound within organelles such as the endoplasmic reticulum and mitochondria can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-fluoro-4-methylpyridine typically involves the chloromethylation of 2-fluoro-4-methylpyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-fluoro-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted pyridine derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-fluoro-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds that can interact with biological targets.
Medicine: Exploration of its derivatives for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar structure but lacks the fluorine atom, which may affect its reactivity and applications.
5-(Chloromethyl)isoxazole: Contains an isoxazole ring instead of a pyridine ring, leading to different chemical properties and applications.
5-(Chloromethyl)furfural: Features a furan ring and is used in different industrial applications, such as the production of bio-based chemicals.
Uniqueness
5-(Chloromethyl)-2-fluoro-4-methylpyridine is unique due to the presence of both a fluorine atom and a chloromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific synthetic and research applications. The
Properties
IUPAC Name |
5-(chloromethyl)-2-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEMWFLFIQNVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


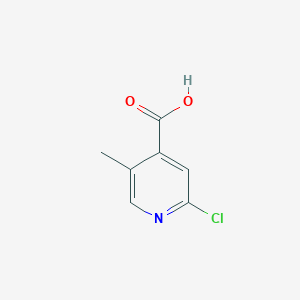
![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)
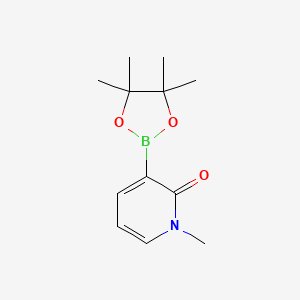
![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)
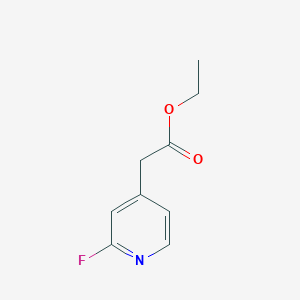
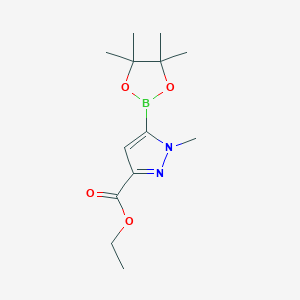

![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)
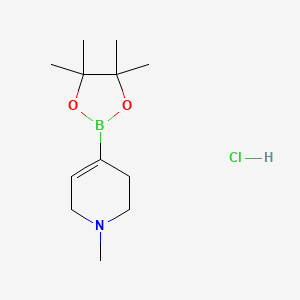
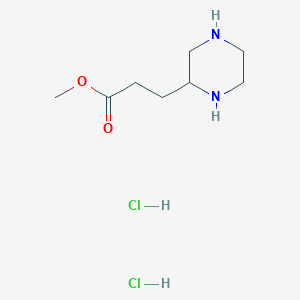
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1430884.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)
